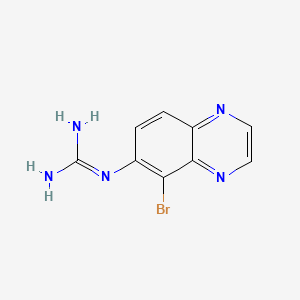
N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C17H26BNO2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-11-15(12-10-13)19-14-7-5-6-8-14/h9-12,14,19H,5-8H2,1-4H3 . This indicates the molecular structure of the compound. For a more detailed structural analysis, Density Functional Theory (DFT) calculations can be performed using software packages like Gaussian09 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 287.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Studies
N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives have been a focal point in synthesis and crystal structure analysis. For instance, a study reported the synthesis of similar compounds and characterized their structure using spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. The molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction, highlighting the reliability of DFT calculations in understanding these compounds (Wu et al., 2021).
Applications in Detection and Electronics
Detection of Hydrogen Peroxide
The compound and its related boronate ester derivatives have been used in the synthesis of fluorescence probes for the detection of hydrogen peroxide (H2O2). These probes exhibit various responses to H2O2, ranging from “Off–On” fluorescence response to a decrease in fluorescence intensity, demonstrating their potential in sensitive detection applications (Lampard et al., 2018).
Anion Acceptors in Electrolyte-based Batteries
In the field of energy storage, derivatives of N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have been examined as electrolyte additives for fluoride shuttle batteries. Their structure influences the acidity of borate in the compound, affecting the fluoride ion conductivity and solubility, thereby enhancing battery performance (Kucuk & Abe, 2020).
Hole Transporting Materials for Solar Cells
The compound's derivatives have been linked with other moieties to create small-molecular arylamine derivatives used as hole transporting materials in perovskite solar cells. These compounds exhibit better thermal stability and efficient hole extraction ability, indicating their utility in improving the performance and stability of solar cells (Liu et al., 2016).
Analytical and Sensor Technologies
Hydrogen Peroxide Vapor Detection
The compound is involved in the creation of organic thin-film fluorescence probes for the detection of hydrogen peroxide vapor, a crucial component in explosive detection. The introduction of functional groups to the boron ester in these compounds accelerates their oxidation by H2O2, significantly enhancing the sensing performance and reducing detection limits (Fu et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
Similar compounds have been used in transition metal-catalyzed suzuki-miyaura cross-coupling reactions .
Mode of Action
It’s known that similar compounds can participate in transition metal-catalyzed suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester moiety of the compound can undergo transmetallation with a transition metal catalyst, facilitating the formation of new carbon-carbon bonds.
Biochemical Pathways
Its potential role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
Its potential role in suzuki-miyaura cross-coupling reactions suggests it may facilitate the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Action Environment
The action of N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)13-9-11-15(12-10-13)19-14-7-5-6-8-14/h9-12,14,19H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBREABCMPARRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)
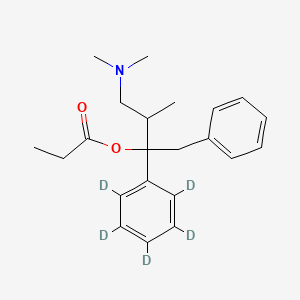

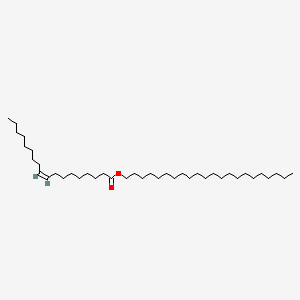
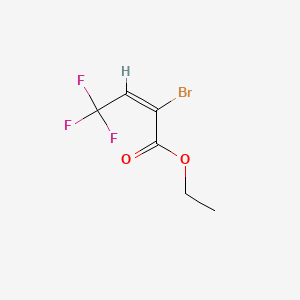

![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)
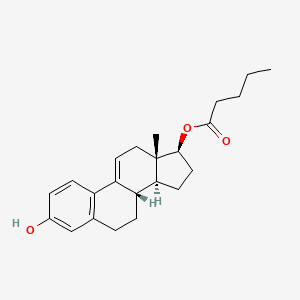
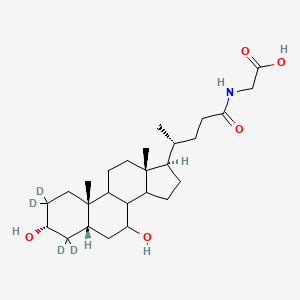
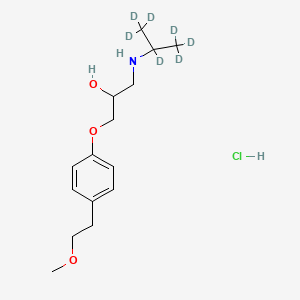

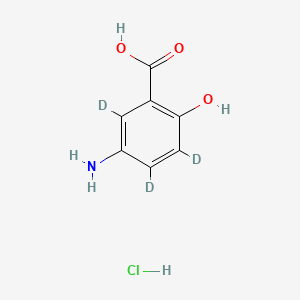
![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)
